LogP Advantage Over the Primary Amine Analog (2-Bromo-5-(trifluoromethyl)benzylamine)
The target compound exhibits a predicted octanol-water partition coefficient (LogP) of 2.9, which is 0.72 log units higher than that of its primary amine comparator 2-bromo-5-(trifluoromethyl)benzylamine (CAS 771582-26-4, predicted LogP 2.18) . This 2.4-fold increase in calculated lipophilicity, driven by N-methylation, positions the compound more favorably within the optimal LogP range (1–4) for passive blood-brain barrier penetration while retaining a single hydrogen bond donor, a feature often correlated with improved CNS exposure for monoamine-targeted therapeutics .
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 2.9 (C9H9BrF3N, MW 268.08) |
| Comparator Or Baseline | 2-Bromo-5-(trifluoromethyl)benzylamine (CAS 771582-26-4): LogP = 2.18 (C8H7BrF3N, MW 254.05) |
| Quantified Difference | ΔLogP = +0.72 (target more lipophilic by factor ~2.4) |
| Conditions | Predicted values from MolAid (target) and ChemSrc (comparator) computational estimation |
Why This Matters
Higher lipophilicity within the CNS-optimal range increases the probability of brain penetration for CNS drug discovery intermediates, directly influencing candidate selection when both compounds are available as building blocks.
- [1] MolAid. Calculated properties for 1-(2-bromo-5-(trifluoromethyl)phenyl)-N-methylmethanamine (CAS 921219-87-6): LogP 2.9. https://www.molaid.com/MS_17248419 (accessed 2026-05-11). View Source
